Ensartinib - 1365267-27-1

Ensartinib

Catalog Number: EVT-285656
CAS Number: 1365267-27-1
Molecular Formula: C25H25Cl2FN6O3
Molecular Weight: 547.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ensartinib (X-396) is a potent, orally available, small molecule tyrosine kinase inhibitor (TKI). [] Its primary target is anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers. [] Ensartinib exhibits 10-fold higher potency against ALK than the first-generation ALK TKI, crizotinib. [] Beyond ALK, ensartinib demonstrates inhibitory activity against other tyrosine kinases, including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [] This multi-kinase inhibitory profile makes ensartinib a promising candidate for various cancer treatments and biological research applications.

Crizotinib

    Compound Description: Crizotinib is a first-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used to treat ALK-positive non-small cell lung cancer (NSCLC). It has shown efficacy in treating ALK-positive NSCLC but has limitations, including acquired resistance and limited blood-brain barrier penetration. [, ]

    Relevance: Crizotinib serves as a benchmark for comparing the efficacy and safety of Ensartinib, a second-generation ALK TKI. Ensartinib has demonstrated superior efficacy and a more favorable safety profile compared to Crizotinib in preclinical and clinical trials. [, , , , , ]

Alectinib

    Compound Description: Alectinib is a second-generation ALK TKI that has shown efficacy in treating ALK-positive NSCLC, including patients who have developed resistance to Crizotinib. It exhibits a generally well-tolerated safety profile but can cause adverse effects such as hyperbilirubinemia. [, , , , ]

    Relevance: Alectinib is another second-generation ALK TKI that is directly compared to Ensartinib in terms of efficacy, safety, and cost-effectiveness. While both demonstrate clinical benefits, their specific advantages and limitations differ, influencing treatment decisions for ALK-positive NSCLC. [, , , , , ]

Ceritinib

    Compound Description: Ceritinib is a second-generation ALK TKI indicated for treating ALK-positive NSCLC, particularly in patients who have progressed on or are intolerant to Crizotinib. [, , ]

    Relevance: Ceritinib is often compared to Ensartinib and other second-generation ALK TKIs when evaluating treatment options for ALK-positive NSCLC. These comparisons highlight the relative efficacy, safety, and tolerability of each drug. [, , ]

    Compound Description: Brigatinib is a second-generation ALK TKI that has demonstrated efficacy in treating ALK-positive NSCLC, including patients with brain metastases. [, , ]

    Relevance: Brigatinib is another second-generation ALK TKI considered alongside Ensartinib for treating ALK-positive NSCLC. Clinical trials and network meta-analyses often compare these drugs to determine their relative efficacy, safety, and tolerability. [, , ]

    Compound Description: Lorlatinib is a third-generation ALK TKI known for its potent activity against a broad spectrum of ALK mutations, including those conferring resistance to other ALK inhibitors. [, , , ]

    Relevance: Lorlatinib represents a later generation ALK TKI compared to Ensartinib. While both demonstrate efficacy against ALK-positive NSCLC, Lorlatinib's ability to overcome resistance mutations makes it a valuable treatment option, especially in later treatment lines. [, , , , ]

Repotrectinib (TPX-0005)

    Compound Description: Repotrectinib is a next-generation ALK TKI currently under development. It exhibits potent activity against a wide range of ALK mutations, including those conferring resistance to other ALK inhibitors. [, ]

    Relevance: Repotrectinib, similar to Ensartinib, aims to address the challenge of acquired resistance to ALK TKIs. Preclinical studies suggest that it could be a potential second-line treatment option after first-line treatment with ALK inhibitors like Alectinib. [, ]

Daunorubicin

    Compound Description: Daunorubicin is a chemotherapeutic agent that exerts its cytotoxic effects by interfering with DNA replication and repair. It is often used in combination with other chemotherapeutic drugs for treating various types of cancer. []

    Relevance: Ensartinib synergistically enhances the antiproliferative effects of Daunorubicin in cellular models overexpressing the ABCB1 drug efflux transporter. This finding suggests that Ensartinib could potentially improve the efficacy of Daunorubicin in cancer cells expressing high levels of ABCB1. []

Mitoxantrone

    Compound Description: Mitoxantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor, interfering with DNA replication and repair processes in cancer cells. []

    Relevance: Similar to Daunorubicin, Ensartinib exhibits synergistic antiproliferative effects with Mitoxantrone in ABCG2-overexpressing cellular models. This finding further supports Ensartinib's potential to overcome drug resistance mediated by drug efflux transporters like ABCG2. []

Docetaxel

    Compound Description: Docetaxel is a chemotherapeutic agent belonging to the taxane class of drugs. It inhibits cell division by interfering with microtubule function. It is widely used in the treatment of various cancer types. []

    Relevance: Ensartinib potentiates the antiproliferative activity of Docetaxel in cellular models overexpressing CYP3A4, an enzyme involved in drug metabolism. This synergistic interaction highlights Ensartinib's potential to influence the pharmacokinetics of other drugs metabolized by CYP3A4. []

Overview

X-376, scientifically known as 6-amino-5-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a novel compound classified primarily as an anaplastic lymphoma kinase inhibitor. It has garnered attention for its potential therapeutic applications in treating various cancers, particularly non-small cell lung cancer. The compound's ability to cross the blood-brain barrier enhances its utility in targeting central nervous system malignancies .

Source and Classification

X-376 was developed as part of a series of compounds aimed at inhibiting the anaplastic lymphoma kinase pathway, which is often dysregulated in certain cancers. It belongs to a class of targeted therapies that focus on specific molecular pathways involved in tumor growth and survival. The compound has been characterized through various studies that detail its synthesis, biological activity, and potential side effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of X-376 involves multiple steps that utilize standard organic chemistry techniques. Key steps include:

  1. Formation of the Pyridazine Ring: The core structure is synthesized using cyclization reactions involving appropriate precursors.
  2. Introduction of the Piperazine Moiety: This is achieved through nucleophilic substitution reactions where a piperazine derivative is reacted with activated halides.
  3. Dichloro-Fluorophenyl Substitution: The introduction of the dichloro-fluorophenyl group is performed via electrophilic aromatic substitution.
  4. Final Coupling Reactions: The final product is obtained through coupling reactions that link various functional groups together to form the complete structure.

The synthesis has been optimized for yield and purity, employing high-performance liquid chromatography (HPLC) for purification and characterization .

Molecular Structure Analysis

Structure and Data

The molecular formula of X-376 is C25H25Cl2FN6OC_{25}H_{25}Cl_{2}FN_{6}O, with a molecular weight of 547.41 g/mol. Its structure features several key components:

  • Pyridazine Ring: A five-membered ring that serves as a central scaffold.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms, contributing to the molecule's pharmacological properties.
  • Dichloro-Fluorophenyl Group: This moiety enhances the compound's binding affinity to its target by providing essential interactions.

The stereochemistry of X-376 includes defined stereocenters that may influence its biological activity and pharmacokinetics .

Chemical Reactions Analysis

Reactions and Technical Details

X-376 undergoes various metabolic transformations upon administration. Notably:

  • Bioactivation Pathways: The compound can form reactive metabolites through oxidation processes involving cytochrome P450 enzymes. These metabolites may interact with cellular macromolecules, potentially leading to side effects.
  • Nucleophilic-Electrophilic Reactions: The piperazine ring can form iminium ions, while the dichloro-fluorophenyl moiety can generate quinone derivatives. These reactive species can bind to glutathione, forming stable adducts that can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Mechanism of Action

Process and Data

X-376 exerts its therapeutic effects primarily through the inhibition of anaplastic lymphoma kinase activity. The mechanism involves:

  1. Binding to the Kinase Domain: X-376 binds covalently to specific residues within the anaplastic lymphoma kinase enzyme, preventing substrate phosphorylation.
  2. Disruption of Signaling Pathways: By inhibiting this kinase, X-376 disrupts downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Studies have demonstrated that X-376 effectively inhibits tumor growth in vitro and in vivo models by inducing apoptosis and reducing cellular proliferation rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

X-376 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, with limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not disclosed but are typically determined during characterization.

These properties are crucial for formulation development and optimizing delivery methods for therapeutic use .

Applications

Scientific Uses

X-376 has potential applications in various scientific fields:

  1. Cancer Therapy: Primarily investigated for its use in treating non-small cell lung cancer due to its selective inhibition of anaplastic lymphoma kinase.
  2. Research Tool: Used in preclinical studies to explore mechanisms of resistance in cancer therapies and to develop combination strategies with other agents.
  3. Drug Development: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Ongoing research continues to evaluate its effectiveness against other malignancies and explore its full therapeutic potential .

Properties

CAS Number

1365267-27-1

Product Name

X-376

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide

Molecular Formula

C25H25Cl2FN6O3

Molecular Weight

547.4 g/mol

InChI

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1

InChI Key

ONPGOSVDVDPBCY-CQSZACIVSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Solubility

Soluble in DMSO

Synonyms

X-376; X 376; X376

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.